molecular formula C9H8F3NO2 B6258100 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde CAS No. 886372-39-0

3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde

Cat. No.: B6258100
CAS No.: 886372-39-0
M. Wt: 219.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde is an organic compound with the molecular formula C9H8F3NO2 It is a derivative of pyridine, characterized by the presence of a trifluoroethoxy group and a carbaldehyde group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde typically involves the reaction of 3-methyl-4-hydroxypyridine with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form the trifluoroethoxy derivative. This intermediate is then subjected to formylation using a reagent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a base like sodium hydride (NaH) to introduce the carbaldehyde group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions[][2].

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution[][2].

Major Products Formed

    Oxidation: 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid.

    Reduction: 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used[][2].

Scientific Research Applications

3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde is unique due to the presence of both a trifluoroethoxy group and a carbaldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a candidate for drug development.

Properties

CAS No.

886372-39-0

Molecular Formula

C9H8F3NO2

Molecular Weight

219.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.